molecular formula C9H6F4N2O3 B140662 N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 143151-01-3

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B140662
CAS No.: 143151-01-3
M. Wt: 266.15 g/mol
InChI Key: QYQLDWXMTFXIPJ-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a fluorinated aromatic compound followed by acylation. One common method includes:

    Nitration: The starting material, 4-fluoro-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the fluorine atom.

    Acylation: The nitrated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is N-[4-fluoro-2-amino-5-(trifluoromethyl)phenyl]acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.

    Agrochemicals: The compound may disrupt essential biological processes in plants or pests, such as inhibiting enzyme activity or interfering with cellular respiration.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
  • N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
  • N-[4-fluoro-2-nitro-5-(difluoromethyl)phenyl]acetamide

Uniqueness

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, bioavailability, and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLDWXMTFXIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434252
Record name N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143151-01-3
Record name N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-acetamido-6-fluorobenzotrifluoride (2.4 g, 10.85 mmol) in concentrated H2SO4 (10 mL) at 0° C. was added dropwise 70% HNO3 (1.5 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (20 g). The precipitate was collected by filtration, affording 2.6 g (90%) of crude 3-acetamido-6-fluoro-4-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to give 2.1 g of pure compound as yellow needles. 1H NMR (CDCl3): δ 2.318 (s, 3H), 8.062 (d, 1H, J=9.6 Hz), 9.196 (s, 1H), 10.152 (s, 1H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Two

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